
DDOH
概要
説明
2,2-Bis(4-chlorophenyl)ethanol: is an organochlorine compound that is structurally derived from 4,4’-dichlorodiphenylmethane, where one of the methylene hydrogens is replaced by a hydroxymethyl group . This compound is known for its role as a metabolite of DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane), a well-known insecticide .
科学的研究の応用
2,2-Bis(4-chlorophenyl)ethanol has several applications in scientific research:
作用機序
Target of Action
2,2-Bis(4-chlorophenyl)ethanol, also known as DDOH, is a metabolite of DDT . It is an organochlorine compound that plays the role of a xenobiotic metabolite
Mode of Action
It is known that this compound is a metabolite of ddt and forms conjugates with palmitic acid in ddt-treated female rats .
Biochemical Pathways
As a metabolite of ddt, it may be involved in the metabolism of xenobiotic compounds .
Pharmacokinetics
Given its chemical structure and its classification as an organochlorine compound , it can be inferred that it may have significant persistence in the environment and bioaccumulation potential.
Action Environment
This compound, as a metabolite of DDT, is likely to be found in environments where DDT is used or has been used in the past. Its action, efficacy, and stability may be influenced by various environmental factors. For instance, due to its physicochemical properties and its persistence related with a half-life up to 30 years, DDT and its metabolites like this compound can accumulate in the environment and have biomagnification properties in living organisms .
生化学分析
Biochemical Properties
2,2-Bis(4-chlorophenyl)ethanol plays a crucial role in biochemical reactions, particularly in the degradation pathways of DDT. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in its hydroxylation and subsequent conversion to other metabolites . Additionally, 2,2-Bis(4-chlorophenyl)ethanol can bind to proteins such as serum albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
2,2-Bis(4-chlorophenyl)ethanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to disrupt endocrine function by mimicking or antagonizing the action of hormones, leading to altered gene expression . Furthermore, 2,2-Bis(4-chlorophenyl)ethanol can induce oxidative stress, affecting cellular metabolism and potentially leading to cell damage .
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Bis(4-chlorophenyl)ethanol can be synthesized through various methods. One common synthetic route involves the reaction of 4,4’-dichlorodiphenylmethane with formaldehyde in the presence of a base, followed by reduction . The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like sodium hydroxide.
Industrial Production Methods: Industrial production of 2,2-Bis(4-chlorophenyl)ethanol often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
化学反応の分析
Types of Reactions: 2,2-Bis(4-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-bis(4-chlorophenyl)acetaldehyde or 2,2-bis(4-chlorophenyl)acetic acid.
Reduction: Reduction reactions can convert it back to 4,4’-dichlorodiphenylmethane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: 2,2-bis(4-chlorophenyl)acetaldehyde, 2,2-bis(4-chlorophenyl)acetic acid.
Reduction: 4,4’-dichlorodiphenylmethane.
Substitution: Various substituted derivatives depending on the reagent used.
類似化合物との比較
Dicofol: 2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol, used as an insecticide.
4,4’-Dichlorodiphenylmethane: The parent compound from which 2,2-Bis(4-chlorophenyl)ethanol is derived.
DDT: 1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane, a well-known insecticide.
Uniqueness: 2,2-Bis(4-chlorophenyl)ethanol is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its ability to act as a metabolite of DDT and its interactions with estrogen receptors set it apart from other similar compounds .
特性
IUPAC Name |
2,2-bis(4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIDYKRNLNAXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041308 | |
| Record name | 2,2-Bis(4-chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2642-82-2 | |
| Record name | 4-Chloro-β-(4-chlorophenyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2642-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DDOH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DDOH | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Bis(4-chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(p-chlorophenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-BIS(4-CHLOROPHENYL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59856K2U1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




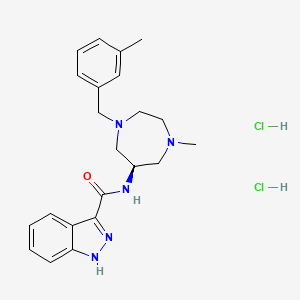
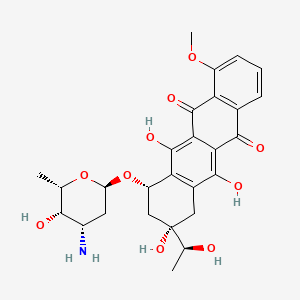


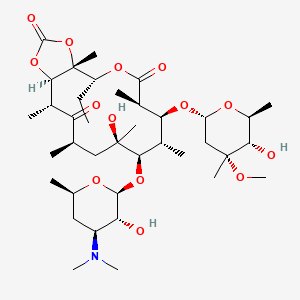
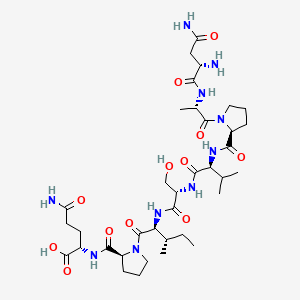

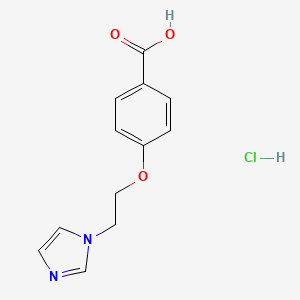
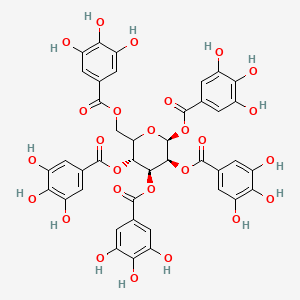
![2-{3'-[Amino(imino)methyl]biphenyl-4-YL}-1H-benzimidazole-5-carboximidamide](/img/structure/B1669852.png)
![N'-[4-[5-[4-[[Amino(pyridin-2-yl)methylidene]amino]-2-propan-2-yloxyphenyl]furan-2-yl]-3-propan-2-yloxyphenyl]pyridine-2-carboximidamide](/img/structure/B1669854.png)
![2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furyl]-1H-benzimidazole](/img/structure/B1669855.png)
